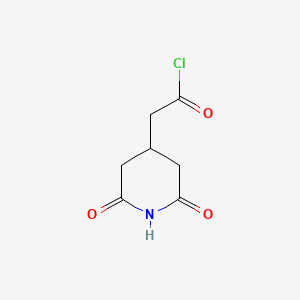
6-Fluoro-5-iodopicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-5-iodopicolinonitrile is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of both fluorine and iodine atoms attached to a pyridine ring, along with a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoropicolinonitrile with iodine in the presence of a base such as lithium diisopropylamide (LDA) at low temperatures (around -78°C) in a solvent like tetrahydrofuran (THF) . This reaction results in the substitution of a hydrogen atom with an iodine atom, forming 6-Fluoro-5-iodopicolinonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-5-iodopicolinonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Addition Reactions: The fluorine atom can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to substitute the iodine atom with various aryl or alkyl groups.
Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the nitrile group to an amine.
Oxidation: Potassium permanganate (KMnO4) can be used to oxidize the nitrile group to a carboxylic acid.
Major Products Formed
Substitution Products: Various aryl or alkyl derivatives of this compound.
Reduction Products: 6-Fluoro-5-iodo-2-aminopyridine.
Oxidation Products: 6-Fluoro-5-iodo-2-carboxypyridine.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-5-iodopicolinonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Fluoro-5-iodopicolinonitrile depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, through its fluorine and iodine atoms. These interactions can modulate the activity of the target molecules, leading to desired biological effects. The exact pathways involved can vary depending on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoropicolinonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Fluoroindole: Contains a different heterocyclic ring structure and is used in different applications, such as the synthesis of tryptophan dioxygenase inhibitors.
Fluorinated Isoquinolines: These compounds have a different ring structure and are used in pharmaceuticals and materials science.
Uniqueness
6-Fluoro-5-iodopicolinonitrile is unique due to the presence of both fluorine and iodine atoms on the pyridine ring, which imparts distinct reactivity and properties. This combination of substituents allows for versatile chemical modifications and applications in various fields of research.
Eigenschaften
Molekularformel |
C6H2FIN2 |
|---|---|
Molekulargewicht |
248.00 g/mol |
IUPAC-Name |
6-fluoro-5-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C6H2FIN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H |
InChI-Schlüssel |
ZSAYMKXDYCUNQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1C#N)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z)-2-[4-(tert-Butyl)-5-[[5-(dihexylamino)thiophen-2-yl]methylene]thiazol-2(5H)-ylidene]malononitrile](/img/structure/B13692875.png)

![2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine](/img/structure/B13692886.png)




![5-Azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13692928.png)


![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)
